2-Amino-3'-methylbiphenyl hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

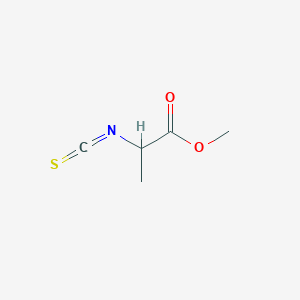

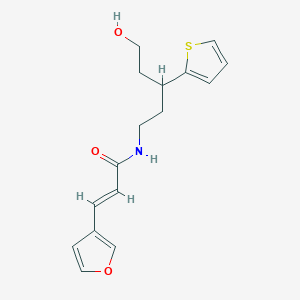

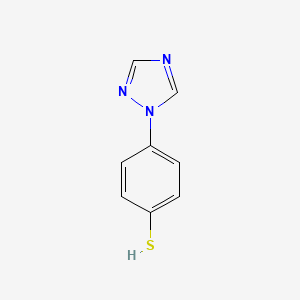

2-Amino-3’-methylbiphenyl hydrochloride is a chemical compound with the molecular formula C13H14ClN and a molecular weight of 219.71 . It is a solid powder at room temperature . Its IUPAC name is 3’-methyl [1,1’-biphenyl]-2-amine hydrochloride .

Molecular Structure Analysis

The InChI code for 2-Amino-3’-methylbiphenyl hydrochloride is 1S/C13H13N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Amino-3’-methylbiphenyl hydrochloride is a solid powder at room temperature . It has a molecular weight of 219.71 .Scientific Research Applications

Radical Arylation Reactions : Research by Hofmann, Jasch, and Heinrich (2014) describes the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines in radical arylation reactions. This process utilizes dioxygen from air as an oxidant and is applicable on a gram scale. It highlights the compound's utility in organic synthesis processes (Hofmann, Jasch, & Heinrich, 2014).

Carcinogenic Agent Evaluation : An older study by Higgins, Grossi, Conte, and Rousselot (1968) evaluated 3:2'-dimethyl-4-aminobiphenyl hydrochloride as a carcinogenic agent. However, it was found unsuitable, suggesting its low potential in cancer research (Higgins et al., 1968).

Solvent-Free Synthesis : Pasha and Datta (2014) developed a method for synthesizing 3-amino-2,4-dicarbonitrile-5-methylbiphenyls. This solvent-free, environmentally friendly method is efficient and quick, offering a new approach in the synthesis of chemical compounds (Pasha & Datta, 2014).

Carcinogenesis Bioassay : A bioassay conducted in 1982 studied 2-biphenylamine hydrochloride's effects on rats and mice. This research provides insights into the compound's toxicological profile and its potential role as a carcinogenic agent (National Toxicology Program Technical Report Series, 1982).

Immunosuppressive Activity : Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated their immunosuppressive effects, highlighting the potential medical applications of similar compounds (Kiuchi et al., 2000).

Antitumor Activity : Isakhanyan et al. (2016) synthesized a series of tertiary aminoalkanol hydrochlorides and tested them for antitumor activity. This research opens avenues for the compound's application in cancer treatment (Isakhanyan et al., 2016).

Corrosion Inhibition : Gupta et al. (2017) explored the use of α-aminophosphonates as corrosion inhibitors for mild steel in acid solutions. Their findings can be applied to industrial processes, demonstrating the compound's utility in materials science (Gupta et al., 2017).

Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties. These compounds showed promising antimicrobial activity, suggesting applications in microbial resistance research (Mickevičienė et al., 2015).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of warning . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust), and P280 (wear protective gloves/eye protection/face protection) .

properties

IUPAC Name |

2-(3-methylphenyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUMTRBKXJUBAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

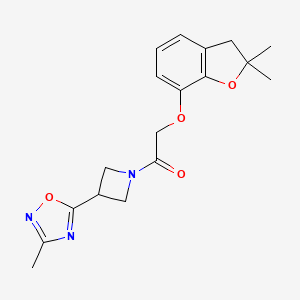

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2380811.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380822.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)

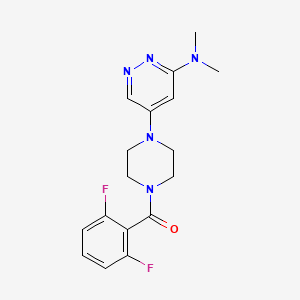

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)

![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2380829.png)